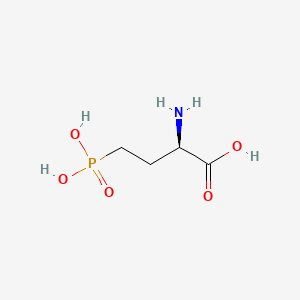D-AP4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
D-2-Amino-4-phosphonobutanoic acid, commonly known as D-AP4, is a synthetic amino acid that serves as a broad-spectrum antagonist of N-methyl-D-aspartate (NMDA) receptors. This compound is a phosphono analogue of glutamate, which is a key neurotransmitter in the central nervous system. The chemical structure of D-AP4 includes an amino group, a carboxylic acid group, and a phosphonate group, which contribute to its biological activity and receptor interactions. The compound's chemical formula is and it has a molecular weight of approximately 189.1 g/mol .
L-AP4 acts as a potent and selective agonist for group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8) []. These receptors are involved in various neuronal functions, including learning, memory, and synaptic plasticity. However, the mechanism of action for (2R)-2-amino-4-phosphonobutanoic acid is unknown. Due to the stereochemical difference, it might not interact with the same binding sites on mGluRs as L-AP4, potentially leading to no or altered effects.
Here's what we know about L-AP4 in scientific research:
Metabotropic Glutamate Receptor Agonist
- L-AP4 is a potent and selective agonist for metabotropic glutamate receptors (mGluRs), specifically group III (mGluR4, mGluR6, mGluR7, and mGluR8) PubChem: .
- These receptors are involved in various neuronal processes, including learning, memory, and synaptic plasticity NCBI: .
Research on Neurological Functions
- L-AP4 has been used as a research tool to investigate the role of mGluRs in various neurological functions.
- Studies have explored its effects on learning and memory Science, anxiety Nature, and pain perception PNAS.
Limitations and Future Directions
- Due to its blood-brain barrier permeability limitations, L-AP4 has limited use as a therapeutic drug itself Nature Reviews Neuroscience.
- However, research on L-AP4 helps understand mGluR function and pave the way for developing more targeted drugs for neurological disorders.
D-AP4 exhibits significant biological activity by modulating NMDA receptor function. Its antagonistic properties make it useful in research related to neuropharmacology and neurobiology. Studies have shown that D-AP4 can reduce excitotoxicity—a process that can lead to neuronal injury or death—by inhibiting excessive calcium influx through NMDA receptors. This characteristic positions D-AP4 as a potential therapeutic agent for conditions such as neurodegenerative diseases, stroke, and traumatic brain injury .
The synthesis of D-AP4 generally involves multi-step organic synthesis techniques. One common method includes the reaction of 2-amino-4-chlorobutanoic acid with phosphorous acid or its derivatives under controlled conditions to yield D-AP4. The process may involve protection and deprotection steps for functional groups to ensure selectivity and yield during synthesis .
D-AP4 is primarily utilized in scientific research to study NMDA receptor functions and their roles in various neurological conditions. Its applications include:
- Neuroscience Research: Investigating the role of excitatory neurotransmission in synaptic plasticity and memory.
- Pharmacological Studies: Evaluating potential treatments for neurological disorders associated with glutamate dysregulation.
- Experimental Models: Used in animal models to assess the effects of NMDA receptor blockade on behavior and cognition .
Interaction studies involving D-AP4 have focused on its binding affinity and efficacy at NMDA receptors compared to other antagonists. Research indicates that D-AP4 has a unique interaction profile that allows it to effectively inhibit receptor activity without significant side effects associated with non-selective antagonists. These studies are crucial for understanding how D-AP4 can be utilized therapeutically while minimizing adverse effects related to broader NMDA receptor inhibition .
D-AP4 shares structural similarities with several other compounds that also interact with glutamate receptors. Here are some notable examples:
| Compound Name | Structure Type | Activity |
|---|---|---|
| L-2-Amino-4-phosphonobutanoic acid (L-AP4) | NMDA receptor agonist | Enhances NMDA receptor activity |
| 2-Amino-5-phosphonovaleric acid (2-A5PV) | NMDA receptor antagonist | Selectively inhibits certain NMDA subtypes |
| 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) | AMPA/kainate receptor antagonist | Blocks excitatory transmission via AMPA receptors |
D-AP4 is unique due to its specific antagonistic action on the NMDA receptors without affecting AMPA or kainate receptors significantly, making it a valuable tool for targeted research in neuropharmacology .








